molecular formula C14H19NO5 B126050 Talsaclidine fumarate CAS No. 147025-54-5

Talsaclidine fumarate

Cat. No.: B126050
CAS No.: 147025-54-5
M. Wt: 281.30 g/mol
InChI Key: SBCXBWBXWKVIFK-PBBCPHEYSA-N
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Description

Talsaclidine fumarate: is a small molecule drug developed by Boehringer Ingelheim. It is a muscarinic acetylcholine receptor agonist, specifically targeting the M1 receptor subtype. This compound was primarily investigated for its potential therapeutic effects in treating Alzheimer’s disease due to its ability to stimulate cholinergic neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of talsaclidine fumarate involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Talsaclidine fumarate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of talsaclidine, each with distinct pharmacological profiles.

Scientific Research Applications

Mechanism of Action

Talsaclidine fumarate exerts its effects by acting as an agonist at muscarinic acetylcholine receptors, specifically the M1 subtype. This activation leads to increased cholinergic neurotransmission, which is believed to enhance cognitive function and memory. The compound interacts with the receptor’s active site, triggering a cascade of intracellular signaling pathways that ultimately result in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Talsaclidine fumarate is unique due to its high selectivity for the M1 receptor subtype, which is crucial for its potential therapeutic effects in Alzheimer’s disease. Unlike other muscarinic agonists, this compound has shown a favorable pharmacokinetic profile, including good bioavailability and minimal off-target effects .

Biological Activity

Talsaclidine fumarate is a selective muscarinic M1 receptor agonist that has been investigated primarily for its potential therapeutic effects in Alzheimer's disease (AD). This compound has demonstrated significant biological activity, particularly in modulating amyloid beta peptide levels, which are critical in the pathophysiology of AD. The following sections provide a detailed overview of its biological activity, including mechanisms of action, clinical findings, and relevant case studies.

Talsaclidine acts as a full agonist at the M1 muscarinic acetylcholine receptors while exhibiting partial agonist activity at M2 and M3 receptors. This selectivity is crucial as it allows for targeted modulation of cholinergic signaling pathways that are often disrupted in neurodegenerative diseases. The primary mechanism involves stimulating the non-amyloidogenic pathway of amyloid precursor protein (APP) processing, thereby reducing the production of neurotoxic amyloid beta peptides (Aβ) .

Efficacy in Alzheimer's Disease

Clinical trials have provided compelling evidence regarding the efficacy of talsaclidine in lowering Aβ levels. In a randomized, double-blind, placebo-controlled study involving 40 patients with AD, talsaclidine significantly reduced cerebrospinal fluid (CSF) levels of Aβ42 by a median of 19% (p < 0.001) compared to baseline measurements. In contrast, placebo-treated patients showed an increase in Aβ40 levels .

Study Participant Count Aβ42 Reduction Statistical Significance
Talsaclidine3419% median decreasep < 0.001
Placebo6Increase observedNot significant

This reduction in Aβ levels is particularly relevant given that Aβ42 is more prone to aggregation and plaque formation, which are hallmarks of AD pathology.

Pharmacokinetics and Dosage

Talsaclidine has been administered orally, with dosing regimens typically involving multiple daily doses. For instance, one study utilized a regimen of 24 mg three times daily . The pharmacokinetic profile indicates that peak plasma concentrations are achieved within hours post-administration, with significant plasma levels maintained throughout the dosing interval.

Parameter Value
Molecular Weight281.3044 g/mol
Oral BioavailabilityHigh
Peak Plasma Concentration730 ng/mL after 160 mg dose

Case Studies and Research Insights

Several studies have explored the broader implications of talsaclidine's biological activity beyond AD. For example:

  • Cognitive Enhancement : Research indicates that muscarinic agonists like talsaclidine may enhance cognitive functions in various contexts, including schizophrenia . The cholinergic system's role in cognition suggests potential applications for talsaclidine in treating cognitive deficits associated with psychiatric disorders.
  • Safety Profile : Clinical trials have generally reported a favorable safety profile for talsaclidine, with adverse effects being mild and transient . However, further long-term studies are necessary to fully assess its safety in diverse populations.

Properties

CAS No.

147025-54-5

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C10H15NO.C4H4O4/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;5-3(6)1-2-4(7)8/h1,9-10H,3-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m0./s1

InChI Key

SBCXBWBXWKVIFK-PBBCPHEYSA-N

SMILES

C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C#CCO[C@H]1CN2CCC1CC2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C#CCOC1CN2CCC1CC2.C(=CC(=O)O)C(=O)O

Synonyms

3-(2-propynyloxy)-1-azabicyclo(2.2.2)octane 2-butenedioate
talsaclidine fumarate
WAL 2014
WAL 2014 FU
WAL-2014

Origin of Product

United States

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